5,6,7,8-Tetrahydroquinoxalin-2-ol 5,6,7,8-Tetrahydroquinoxalin-2-ol
Brand Name: Vulcanchem
CAS No.: 27579-58-4
VCID: VC21297629
InChI: InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11)
SMILES: C1CCC2=C(C1)NC(=O)C=N2
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

5,6,7,8-Tetrahydroquinoxalin-2-ol

CAS No.: 27579-58-4

Cat. No.: VC21297629

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroquinoxalin-2-ol - 27579-58-4

Specification

CAS No. 27579-58-4
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Standard InChI InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11)
Standard InChI Key LSGFRZKZEUUPIP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)NC(=O)C=N2
Canonical SMILES C1CCC2=C(C1)NC(=O)C=N2

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

5,6,7,8-Tetrahydroquinoxalin-2-ol possesses specific physical and chemical properties that define its behavior in various experimental and practical contexts. The compound is identified by the CAS number 27579-58-4 and has a molecular formula of C8H10N2O with a molecular weight of 150.18 g/mol . Its structure combines a partially saturated cyclohexane ring fused with a pyrazine ring bearing a hydroxyl substituent, creating a hybrid molecule with both aliphatic and aromatic characteristics.

Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol

PropertyValueReference
CAS Number27579-58-4
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Boiling Point269.535°C at 760 mmHg
Flash Point141.001°C
Physical StateSolid
Commercial Purity≥95%

The presence of the hydroxyl group at the 2-position significantly influences the compound's solubility and hydrogen-bonding capabilities. This functional group enhances water solubility compared to the unsubstituted quinoxaline scaffold, which is an important consideration for pharmaceutical applications where aqueous solubility often impacts bioavailability and formulation strategies.

Structural Features

The molecular structure of 5,6,7,8-Tetrahydroquinoxalin-2-ol consists of a partially saturated bicyclic system. The compound features a quinoxaline core with complete saturation of the benzene portion, resulting in a cyclohexane ring fused to the pyrazine heterocycle. The hydroxyl group at the 2-position of the quinoxaline ring provides a site for hydrogen bonding and further derivatization, increasing the compound's versatility in chemical synthesis.

This structural arrangement creates distinct regions within the molecule: the saturated cyclohexane portion contributes lipophilicity and conformational flexibility, while the quinoxaline nitrogen atoms and hydroxyl group introduce polarity and potential binding sites for receptor interactions. These features collectively contribute to the compound's utility in medicinal chemistry, where the balance between lipophilicity and hydrophilicity is often crucial for optimizing pharmacokinetic properties.

Synthesis Methods

Cyclocondensation Approaches

The synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol typically involves cyclocondensation reactions between appropriate precursors. A common synthetic route utilizes the reaction between cyclohexadione and glycinamide under basic conditions to form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one . This intermediate can then be further processed to yield the target compound.

The cyclocondensation approach offers several advantages, including relatively mild reaction conditions and reasonable yields. The reaction typically proceeds through initial nucleophilic attack by the amine nitrogen of glycinamide on the carbonyl carbon of cyclohexadione, followed by ring closure and dehydration to form the heterocyclic system. This methodology represents a straightforward and efficient route to construct the tetrahydroquinoxaline scaffold.

Advanced Synthetic Protocols

More sophisticated synthetic routes to 5,6,7,8-Tetrahydroquinoxalin-2-ol and its derivatives involve palladium-catalyzed processes. According to the literature, the synthesis can proceed via triflation of the bicyclic ketone intermediate (5,6,7,8-tetrahydroquinoxalin-2(1H)-one) to afford a key intermediate . This intermediate can then be subjected to palladium-catalyzed Suzuki Coupling conditions to yield arylated tetrahydroquinoxalines.

Alternatively, arylation of 5,6,7,8-tetrahydroquinoxaline N-oxide can be performed under palladium catalysis, followed by reduction of the N-oxide moiety to produce the final structures . These metal-catalyzed approaches allow for greater structural diversity and functional group compatibility, enabling the preparation of more complex derivatives for structure-activity relationship studies.

Table 2: Key Synthetic Routes to 5,6,7,8-Tetrahydroquinoxalin-2-ol and Related Compounds

Synthetic ApproachKey PrecursorsReaction ConditionsAdvantagesReference
CyclocondensationCyclohexadione, GlycinamideBasic conditionsMild conditions, Good yields
Palladium-catalyzed CouplingTriflated bicyclic ketoneSuzuki Coupling conditionsFunctional group compatibility
N-oxide Arylation5,6,7,8-tetrahydroquinoxaline N-oxidePalladium catalysis followed by reductionVersatility for derivatives

Chemical Reactivity

General Reactivity Patterns

5,6,7,8-Tetrahydroquinoxalin-2-ol exhibits chemical reactivity that reflects its heterocyclic nature and the presence of the hydroxyl group. The compound participates in various chemical reactions, often involving cycloaddition or reduction processes. The partially saturated cyclohexane ring provides sites for potential functionalization, while the quinoxaline nitrogen atoms can participate in coordination chemistry with metals or act as hydrogen bond acceptors.

The hydroxyl group at the 2-position represents a particularly reactive site, capable of undergoing typical alcohol reactions such as esterification, etherification, and oxidation. This functional group enhances the compound's solubility in polar solvents and provides a handle for introducing additional structural diversity. The hydroxyl group can also be converted to other functional groups, such as amines, ethers, or halides, expanding the range of accessible derivatives.

Applications and Biological Activities

Synthetic Utility

Beyond its direct biological applications, 5,6,7,8-Tetrahydroquinoxalin-2-ol serves as an important building block in organic synthesis. The presence of the hydroxyl group provides a reactive site for further elaboration, allowing chemists to construct more complex molecular architectures. This synthetic utility makes the compound valuable in the preparation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

The partially saturated nature of the compound also offers opportunities for stereoselective transformations, which are increasingly important in modern pharmaceutical development where stereochemistry often plays a crucial role in determining biological activity and safety profiles.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 5,6,7,8-Tetrahydroquinoxalin-2-ol have been reported in the literature, including 3-Chloro-5,6,7,8-Tetrahydroquinoxalin-2-ol and 5,6,7,8-Tetrahydroquinoxalin-5-amine . These compounds share the tetrahydroquinoxaline core structure but differ in the nature and position of substituents, resulting in distinct chemical properties and potentially different biological activities.

Table 3: Selected Structural Analogs of 5,6,7,8-Tetrahydroquinoxalin-2-ol

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
5,6,7,8-Tetrahydroquinoxalin-2-ol27579-58-4C8H10N2O150.18 g/molHydroxyl at 2-position
3-Chloro-5,6,7,8-Tetrahydroquinoxalin-2-olNot providedC8H9ClN2O184.62 g/mol (calculated)Chloro at 3-position
5,6,7,8-Tetrahydroquinoxalin-5-amine502612-46-6C8H11N3149.19 g/molAmino at 5-position
2-Phenyl-5,6,7,8-tetrahydroquinoxalineNot providedC14H14N2210.28 g/mol (calculated)Phenyl at 2-position

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